(2E,8E)-deca-2,8-dien-4,6-diyn-1-ol
Overview
Description
(2E,8E)-deca-2,8-dien-4,6-diyn-1-ol is an organic compound characterized by its unique structure, which includes two conjugated double bonds and two triple bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,8E)-deca-2,8-dien-4,6-diyn-1-ol typically involves the use of alkyne and alkene precursors. One common method is the coupling of terminal alkynes with alkenes under palladium-catalyzed conditions. The reaction conditions often include the use of a base, such as triethylamine, and a solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2E,8E)-deca-2,8-dien-4,6-diyn-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the triple bonds to double bonds or single bonds, leading to a variety of hydrogenated products.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride as reducing agents.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for halogenation reactions.
Major Products
The major products formed from these reactions include various hydrogenated derivatives, halogenated compounds, and oxidized products such as aldehydes and carboxylic acids.
Scientific Research Applications
(2E,8E)-deca-2,8-dien-4,6-diyn-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique electronic properties.
Mechanism of Action
The mechanism of action of (2E,8E)-deca-2,8-dien-4,6-diyn-1-ol involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or signaling pathways, leading to its observed biological effects. For example, its anti-inflammatory activity may be due to the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase.
Comparison with Similar Compounds
Similar Compounds
- (2E,8E)-2,8-decadiene-4,6-diynoic acid
- Dimethyl (2E,8E)-2,8-decadiene-4,6-diynedioate
Uniqueness
(2E,8E)-deca-2,8-dien-4,6-diyn-1-ol is unique due to its specific combination of double and triple bonds, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different levels of potency and selectivity in its applications.
Properties
IUPAC Name |
(2E,8E)-deca-2,8-dien-4,6-diyn-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-2-3-4-5-6-7-8-9-10-11/h2-3,8-9,11H,10H2,1H3/b3-2+,9-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONZYQGMNWZGRPO-VHYPUYLQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC#CC#CC=CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C#CC#C/C=C/CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
505-98-6 | |
Record name | 2,8-Decadiene-4,6-diyn-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505986 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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